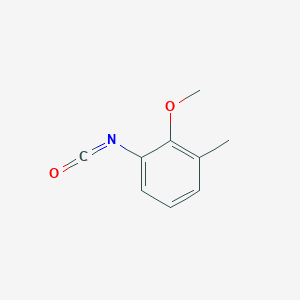
1-Isocyanato-2-methoxy-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, featuring an isocyanate group (-NCO) attached to the benzene ring along with methoxy (-OCH3) and methyl (-CH3) substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxy-3-methylbenzene can be synthesized through the reaction of 2-methoxy-3-methylphenylamine with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows: [ \text{2-Methoxy-3-methylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are meticulously controlled. The use of phosgene, a highly toxic gas, necessitates stringent safety protocols.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isocyanato-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Electrophilic Aromatic Substitution: The methoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like ethanol, aniline, and water under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) under acidic conditions.
Major Products:
Nucleophilic Addition: Urethanes, ureas, and carbamic acids.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Isocyanato-2-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles.
Mecanismo De Acción
The mechanism of action of 1-isocyanato-2-methoxy-3-methylbenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles, forming stable covalent bonds. This reactivity is exploited in various applications, such as the formation of urethane linkages in polymers and the modification of proteins in biological research.
Comparación Con Compuestos Similares
1-Isocyanato-3-methylbenzene: Lacks the methoxy group, making it less reactive in certain nucleophilic addition reactions.
1-Isocyanato-2-methylbenzene: Lacks the methoxy group, affecting its reactivity and applications.
3-Chloro-4-methylphenyl isocyanate:
Uniqueness: 1-Isocyanato-2-methoxy-3-methylbenzene is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity in electrophilic aromatic substitution reactions and nucleophilic addition reactions. This makes it a versatile compound in various chemical syntheses and industrial applications.
Propiedades
Número CAS |
324008-66-4 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
1-isocyanato-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C9H9NO2/c1-7-4-3-5-8(10-6-11)9(7)12-2/h3-5H,1-2H3 |
Clave InChI |
KOMWTBYKWFLQDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N=C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


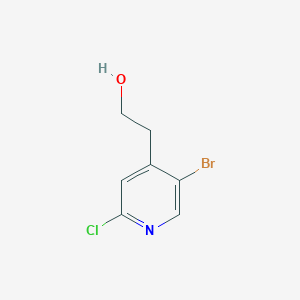
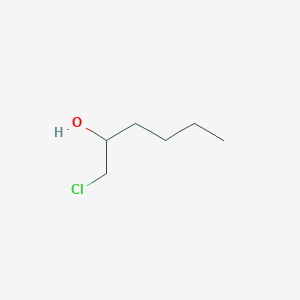

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)
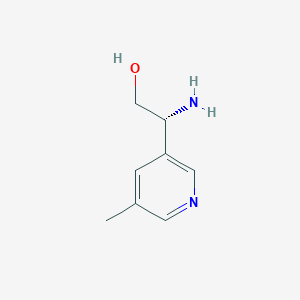

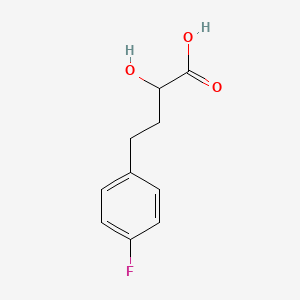


![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
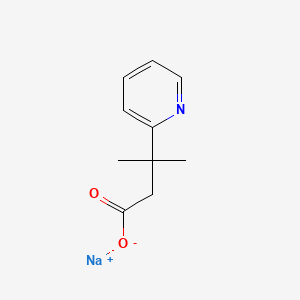

![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)

